molecular formula C14H11BrN2O4 B1243094 N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B1243094
M. Wt: 351.15 g/mol
InChI Key: PFEWOUJKCIQNHM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-furanyl)methylideneamino]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.

Scientific Research Applications

Antiplatelet and Anti-inflammatory Applications

  • N-methyl-N-acylhydrazone derivatives , related to N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, have been identified as potent antiplatelet agents. One such compound, LASSBio-1215, showed significant anti-aggregating action on platelets through COX-1 or thromboxane synthase inhibition, indicating potential use in thrombotic disorders (Rodrigues et al., 2012).
  • Sulfonamide derivatives containing the 1,4-benzodioxin ring, which are structurally related, have shown promising antibacterial potential and lipoxygenase inhibition. This suggests their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Insecticidal Activity

  • Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, with structural similarities, demonstrated high insecticidal activity against Spodoptera litura F. These findings indicate the potential of related compounds in pest control (Sawada et al., 2003).

Molecular Design and Synthesis

  • The synthesis of pyrazole amide derivatives , based on the structural framework of benzodioxine-6-carbohydrazide, has been explored for insecticidal activity. This approach is valuable in designing targeted insecticides (Deng et al., 2016).
  • Molecular structure analysis of related compounds, such as N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide, provides insights into the molecular interactions and stacking behavior important in drug design and material science (Hameed et al., 2013).

Antidiabetic Potential

  • Sulfonamide derivatives with a benzodioxin-6-yl moiety have been synthesized and evaluated for their anti-diabetic potential, demonstrating moderate activity against α-glucosidase enzyme. This suggests a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).

Properties

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C14H11BrN2O4/c15-13-4-2-10(21-13)8-16-17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,17,18)/b16-8+

InChI Key

PFEWOUJKCIQNHM-LZYBPNLTSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

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